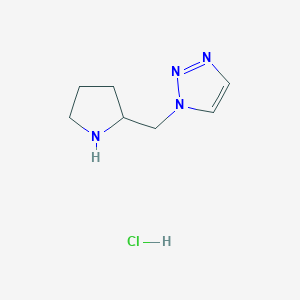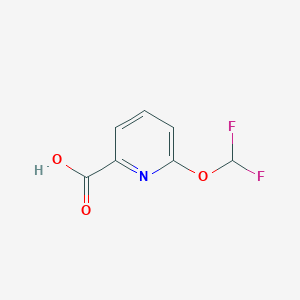
6-(Difluoromethoxy)picolinic acid
説明
6-(Difluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F2NO3/c8-7(9)13-5-3-1-2-4(10-5)6(11)12/h1-3,7H,(H,11,12) . This indicates the presence of seven carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.12 .科学的研究の応用
Photophysical Properties and Sensitization
6-(Difluoromethoxy)picolinic acid derivatives, such as 6-phosphoryl picolinic acid (6PPA), have been used as europium and terbium sensitizers in photophysical studies. These derivatives display notable emission intensity and lifetime characteristics, making them useful in the study of lanthanide complexes. The photophysical measurements suggest that the emission properties of these complexes can be optimized by adjusting the pH, offering potential applications in the development of luminescent materials or sensors (Andres & Chauvin, 2011).
Microbial Degradation and Environmental Bioremediation
Research has identified and characterized gene clusters responsible for the microbial degradation of picolinic acid, a pyridine derivative related to this compound. Understanding these mechanisms opens up possibilities for environmental bioremediation strategies, especially in treating environments polluted with toxic pyridine derivatives (Qiu et al., 2019).
Catalysis and Organic Synthesis
Picolinic acid derivatives are known to catalyze chromic acid oxidations effectively. They have been used in organic synthesis, particularly in the oxidation of primary and secondary alcohols. The catalytic activity of picolinic acids, including those with a substituent in the 6 position like this compound, suggests their utility in fine-tuning reaction pathways and designing efficient synthetic processes (Roček & Peng, 1977).
Optoelectronics and Light-Emitting Devices
Derivatives of picolinic acid have been utilized in the development of phosphorescent organic light-emitting diodes (PhOLEDs). Specific complexes based on picolinic acid show high phosphorescent quantum yields and thermal stability, making them suitable for applications in deep-blue PhOLEDs. Adjusting the ligand structures of these complexes can significantly affect their photophysical and electroluminescent properties, pointing to potential applications in display technologies (Seo et al., 2010).
Complexation and Separation Science
Picolinic acid derivatives have been used as chelating agents in the separation of metal ions through reversed-phase liquid chromatography. The ability to form stable complexes with various metal ions and the feasibility of sensitive UV detection make picolinic acid derivatives, including this compound, valuable in analytical chemistry and metal recovery processes (Nesterenko et al., 1994).
将来の方向性
Picolinic acid, a related compound, has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 6-(Difluoromethoxy)picolinic acid.
特性
IUPAC Name |
6-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-1-2-4(10-5)6(11)12/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRDBYTHVUINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405170.png)
![4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405171.png)
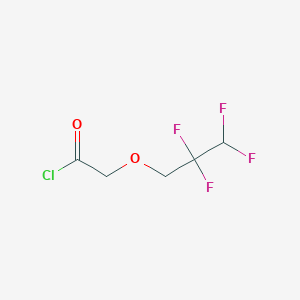
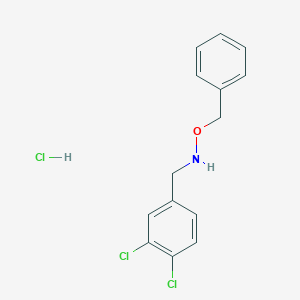
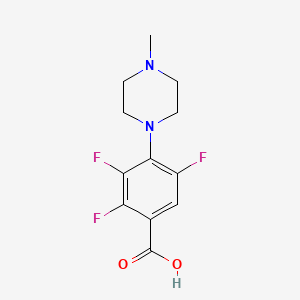



![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

